molecular formula C15H11NO5S B1596982 (1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate CAS No. 56530-39-3

(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate

Cat. No.: B1596982
CAS No.: 56530-39-3
M. Wt: 317.3 g/mol
InChI Key: MMZCYVBYIOUFEO-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H11NO5S. It is known for its unique structure, which includes a 1,3-dioxoisoindole ring and a 4-methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate typically involves the reaction of 1,3-dioxoisoindole with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate stands out due to its specific combination of the 1,3-dioxoisoindole ring and the 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

56530-39-3

Molecular Formula

C15H11NO5S

Molecular Weight

317.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H11NO5S/c1-10-6-8-11(9-7-10)22(19,20)21-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3

InChI Key

MMZCYVBYIOUFEO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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